REACTION_SMILES
|
[Br:17][c:18]1[cH:19][c:20]([OH:24])[cH:21][cH:22][cH:23]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([O:7][CH2:12][C:13]([F:14])([F:15])[F:16])(=[O:8])=[O:9])[cH:10][cH:11]1.[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[Na+:26].[OH-:25]>>[CH2:12]([C:13]([F:14])([F:15])[F:16])[O:24][c:20]1[cH:19][c:18]([Br:17])[cH:23][cH:22][cH:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OCC(F)(F)F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)COc1cccc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |